5-Methyl-7-methoxyisoflavone
CAS No.: 82517-12-2
Cat. No.: VC21346601
Molecular Formula: C17H14O3
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82517-12-2 |
---|---|
Molecular Formula | C17H14O3 |
Molecular Weight | 266.29 g/mol |
IUPAC Name | 7-methoxy-5-methyl-3-phenylchromen-4-one |
Standard InChI | InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Standard InChI Key | WGOUYULOZZRTFS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC |
Biological Activity and Pharmacological Effects
5-Methyl-7-methoxyisoflavone exhibits notable anabolic properties that have been demonstrated in several studies. Research has shown that the compound can increase protein synthesis and decrease cortisol blood levels in animal studies . These effects are particularly significant because they are achieved through non-steroidal mechanisms, potentially offering advantages over traditional anabolic steroids in terms of safety and side effect profiles.
The compound's ability to increase the metabolic retention rate of essential minerals such as calcium, phosphorus, potassium, and nitrogen makes it particularly valuable for applications in bone health . This mineral retention capacity is believed to be one of the primary mechanisms behind its efficacy in preventing and treating senile osteoporosis. The pharmacological activities of 5-Methyl-7-methoxyisoflavone are reported to be similar to ipriflavone, which is its structural relative, but with potentially greater potency .
Beyond its applications in bone health, 5-Methyl-7-methoxyisoflavone has demonstrated potential in treating cardiovascular and cerebrovascular diseases, nervous system disorders, metabolic diseases, and inflammatory conditions . This broad spectrum of therapeutic applications highlights the compound's diverse pharmacological effects and underscores its potential value in various clinical settings.
The efficacy of 5-Methyl-7-methoxyisoflavone is significantly influenced by its crystal form, with different polymorphs showing varying degrees of bioavailability and, consequently, different clinical outcomes. Studies have demonstrated that under identical experimental conditions, the gastrointestinal absorption rate follows the pattern: crystal type A > crystal type C > crystal type B . The maximum absorbance of crystal type A is approximately three times that of crystal type B, suggesting that crystal type A would be the preferred form for clinical applications where maximum bioavailability is desired .
Metabolism and Biotransformation
The in vivo metabolism of 5-Methyl-7-methoxyisoflavone has been investigated using advanced analytical techniques including gas chromatography coupled to high accuracy mass spectrometry. These studies have revealed complex biotransformation pathways and identified eight distinct metabolites . The metabolic fate of this compound is particularly important because it influences both its pharmacological effects and potential interactions with other substances.
The primary phase I biotransformation reactions for 5-Methyl-7-methoxyisoflavone include O-demethylation and hydroxylation . These processes can occur in various sequences, leading to the formation of different metabolites. The compound can undergo direct mono-hydroxylation or di-hydroxylation of the B ring, depending on the sequence of biotransformation pathways. Additionally, these hydroxylation reactions can be preceded by O-demethylation, resulting in additional metabolite formation .
Mass spectrometric analysis of 5-Methyl-7-methoxyisoflavone metabolites has revealed characteristic fragmentation patterns, including a distinctive retro-Diels-Alder fragmentation that is specific for isoflavone structures . This fragmentation pattern provides valuable information for identifying and characterizing the metabolites in biological samples and can aid in developing analytical methods for detecting the compound and its metabolites in various matrices.
One particularly noteworthy aspect of 5-Methyl-7-methoxyisoflavone metabolism is that its metabolites can induce cross-reactions with antibodies against 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH), potentially causing false-positive results in urinary immunoassay screening tests for cannabinoids . This finding has significant implications for drug testing protocols, particularly in contexts where dietary supplement use may be common, such as athletic competitions or workplace drug screening programs.
Pharmaceutical Applications
5-Methyl-7-methoxyisoflavone has demonstrated potential in the prevention and treatment of various diseases, including cardiovascular and cerebrovascular disorders, nervous system diseases, osteoporosis, metabolic diseases, and inflammatory conditions . These diverse applications highlight the compound's versatility as a potential therapeutic agent and underscore the importance of further research to fully elucidate its mechanisms of action and optimal clinical uses.
The compound's ability to increase the metabolic retention of minerals such as calcium, phosphorus, potassium, and nitrogen makes it particularly valuable for applications in bone health, specifically in preventing and treating senile osteoporosis . Additionally, it has been used as an immunomodulator and growth promoter in livestock and poultry feed additives, and as a food antioxidant .
For clinical applications, the recommended daily dosage of 5-Methyl-7-methoxyisoflavone crystal formation solid matter as an active constituent in medications ranges from 50 to 1000 mg . The compound can be formulated into various pharmaceutical forms, including tablets, capsules, pills, injections, and slowly-releasing or controlled-release formulations .
A critical consideration in the pharmaceutical application of 5-Methyl-7-methoxyisoflavone is the selection of the appropriate crystal form. Research has shown significant differences in the absorption rates of the three crystal forms (A, B, and C), with crystal type A demonstrating approximately three times greater absorption than crystal type B . This finding suggests that pharmaceutical preparations using crystal type A would likely achieve higher bioavailability and potentially greater clinical efficacy at lower doses compared to formulations using the other crystal forms.
Synthesis and Manufacturing
The synthesis of 5-Methyl-7-methoxyisoflavone involves a multi-step process that has been refined to improve yield and efficiency. One documented synthetic route involves a three-step procedure starting with 3,5-dimethoxytoluene as the raw material . The first step involves the Hoesch reaction with benzyl cyanide to produce 2,4-dihydroxyl-6-methyl deoxybenzoin. This is followed by cyclization using triethyl orthoformate with morpholine as a catalyst to obtain 5-methyl-7-hydroxyisoflavone. The final step involves O-methylation using methyl sulfate to produce 5-methyl-7-methoxyisoflavone .
Commercial production of 5-Methyl-7-methoxyisoflavone requires attention to the crystal form obtained, as this significantly affects the compound's bioavailability and efficacy. Patents have been filed describing methods for preparing the specific crystal forms (A, B, and C) of the compound . These methods allow manufacturers to selectively produce the desired crystal form for specific applications.
The pricing of 5-Methyl-7-methoxyisoflavone varies depending on the supplier, purity, and quantity. Commercial prices range from approximately $43 for 1g to $131 for 5g from TCI Chemical, with other suppliers offering the compound at comparable prices . This pricing information is relevant for researchers and manufacturers considering the economic feasibility of using this compound in various applications.
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